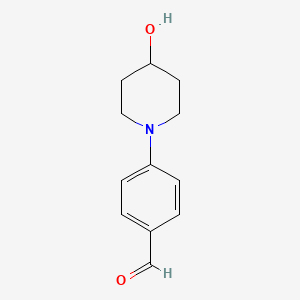

4-(4-Hydroxypiperidin-1-yl)benzaldehyde

Description

Properties

IUPAC Name |

4-(4-hydroxypiperidin-1-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-9-10-1-3-11(4-2-10)13-7-5-12(15)6-8-13/h1-4,9,12,15H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XORVVRSWELVXLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50507897 | |

| Record name | 4-(4-Hydroxypiperidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79421-44-6 | |

| Record name | 4-(4-Hydroxypiperidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-hydroxypiperidin-1-yl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(4-Hydroxypiperidin-1-yl)benzaldehyde: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical and physical properties, synthesis, and potential biological significance of 4-(4-Hydroxypiperidin-1-yl)benzaldehyde (CAS 79421-44-6). This compound is a valuable intermediate in medicinal chemistry and drug discovery, offering a versatile scaffold for the development of novel therapeutic agents.

Core Properties

4-(4-Hydroxypiperidin-1-yl)benzaldehyde is a solid, with a melting point reported to be in the range of 115-118 °C.[1] It is characterized by the presence of a benzaldehyde moiety, a tertiary amine integrated within a piperidine ring, and a secondary alcohol. These functional groups provide multiple points for chemical modification, making it an attractive starting material for the synthesis of diverse molecular architectures.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 79421-44-6 | [2][3][4] |

| Molecular Formula | C₁₂H₁₅NO₂ | [2] |

| Molecular Weight | 205.25 g/mol | [5] |

| Melting Point | 115-118 °C | [1] |

| Appearance | Solid | [1] |

| Purity | ≥95% | [5] |

| Predicted XlogP | 1.4 | [6] |

Synthesis and Purification

The synthesis of 4-(4-Hydroxypiperidin-1-yl)benzaldehyde can be achieved through a nucleophilic aromatic substitution reaction between 4-hydroxypiperidine and 4-fluorobenzaldehyde.

Experimental Protocol: Synthesis

Materials:

-

4-hydroxypiperidine

-

4-fluorobenzaldehyde

-

Anhydrous potassium carbonate (K₂CO₃)

-

Dimethylsulfoxide (DMSO)

-

Aliquat 336 (phase transfer catalyst)

-

Toluene

-

Ice water

Procedure: [1]

-

A 2-liter three-necked flask is equipped with a mechanical stirrer, thermometer, and condenser.

-

The flask is charged with 180 g of 4-hydroxypiperidine, 74.4 g of 4-fluorobenzaldehyde, 1 ml of Aliquat 336, 750 ml of dimethylsulfoxide, and 82.8 g of anhydrous potassium carbonate.

-

The reaction mixture is heated to 95 °C and maintained at this temperature for three days.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The cooled reaction mixture is then poured into 3 liters of ice water, which results in the precipitation of the solid product.

-

The precipitate is collected by filtration and washed thoroughly with water.

-

The washed solid is dried under vacuum to yield the crude product.

Experimental Protocol: Purification

Method: Recrystallization[1]

-

The crude 4-(4-Hydroxypiperidin-1-yl)benzaldehyde is dissolved in a minimal amount of hot toluene.

-

The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

The resulting crystals are collected by filtration, washed with a small amount of cold toluene, and dried under vacuum.

-

The purity of the recrystallized product can be confirmed by its melting point (115-118 °C).

Caption: Synthesis and purification workflow for 4-(4-Hydroxypiperidin-1-yl)benzaldehyde.

Analytical Characterization

While specific analytical data for 4-(4-Hydroxypiperidin-1-yl)benzaldehyde is not extensively published, standard analytical techniques can be employed for its characterization. High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of the compound. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile would be a typical starting point for method development. UV detection would be effective due to the benzaldehyde chromophore.

Biological Significance and Drug Discovery Potential

Currently, there is a lack of published data on the specific biological activities of 4-(4-Hydroxypiperidin-1-yl)benzaldehyde. However, the constituent chemical moieties, namely the 4-hydroxypiperidine and benzaldehyde scaffolds, are present in numerous biologically active compounds. This suggests that 4-(4-Hydroxypiperidin-1-yl)benzaldehyde is a promising scaffold for the synthesis of novel drug candidates.

Derivatives of 4-hydroxypiperidine have been reported to exhibit a range of pharmacological activities, including:

-

Analgesic and Hypotensive Activity: Certain 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives have shown significant analgesic and blood pressure-lowering effects.

-

Anticancer Activity: Novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives have been evaluated as potential anticancer agents targeting thymidylate synthase.[7]

-

DPP-4 Inhibition: Xanthine derivatives incorporating an aminopiperidinyl moiety have been synthesized and evaluated as inhibitors of dipeptidyl peptidase 4 (DPP-4) for the potential treatment of type 2 diabetes.[8][9][10]

The benzaldehyde functional group provides a reactive handle for the synthesis of a wide array of derivatives, such as imines, oximes, and hydrazones, which are common pharmacophores in medicinal chemistry.

References

- 1. prepchem.com [prepchem.com]

- 2. pschemicals.com [pschemicals.com]

- 3. 79421-44-6 | 4-(4-Hydroxypiperidin-1-yl)benzaldehyde | Next Peptide [nextpeptide.com]

- 4. 4-(4-Hydroxypiperidin-1-yl)benzaldehyde [synhet.com]

- 5. 4-(4-Hydroxypiperidin-1-yl)benzaldehyde – Biotuva Life Sciences [biotuva.com]

- 6. PubChemLite - 4-(4-hydroxypiperidin-1-yl)benzaldehyde (C12H15NO2) [pubchemlite.lcsb.uni.lu]

- 7. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of xanthine derivatives on dipeptidyl peptidase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical properties of 4-(4-Hydroxypiperidin-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 4-(4-Hydroxypiperidin-1-yl)benzaldehyde, a versatile building block in medicinal chemistry. This document compiles available data on its chemical structure, physical properties, and synthesis, offering a valuable resource for its application in research and drug development.

Core Physicochemical Properties

4-(4-Hydroxypiperidin-1-yl)benzaldehyde, with the CAS number 79421-44-6, is a substituted benzaldehyde derivative. Its chemical structure consists of a benzaldehyde moiety linked at the para position to a piperidine ring, which is further substituted with a hydroxyl group at its 4-position.

Table 1: Chemical Identifiers and Computed Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO₂ | PubChem[1] |

| Molecular Weight | 205.25 g/mol | Biotuva Life Sciences[2] |

| IUPAC Name | 4-(4-hydroxypiperidin-1-yl)benzaldehyde | P&S Chemicals[3] |

| CAS Number | 79421-44-6 | Alchem Pharmtech[4] |

| SMILES | O=Cc1ccc(cc1)N1CCC(O)CC1 | PubChem[1] |

| InChI | InChI=1S/C12H15NO2/c14-9-10-1-3-11(4-2-10)13-7-5-12(15)6-8-13/h1-4,9,12,15H,5-8H2 | PubChem[1] |

| Predicted XlogP | 1.4 | PubChem[1] |

Table 2: Experimental Physical Properties

| Property | Value | Source |

| Melting Point | 115-118 °C | PrepChem[5] |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Synthesis and Purification

A documented experimental protocol for the synthesis of 4-(4-Hydroxypiperidin-1-yl)benzaldehyde is available, providing a reliable method for its preparation in a laboratory setting.

Experimental Protocol: Synthesis of 4-(4-Hydroxypiperidin-1-yl)benzaldehyde[5]

Materials:

-

4-hydroxypiperidine (180 g)

-

4-fluorobenzaldehyde (74.4 g)

-

Aliquat 336 (1 ml)

-

Dimethylsulfoxide (750 ml)

-

Anhydrous potassium carbonate (82.8 g)

-

Toluene (for recrystallization)

Procedure:

-

A 2-liter three-necked flask is equipped with a mechanical stirrer, a thermometer, and a condenser.

-

The flask is charged with 180 g of 4-hydroxypiperidine, 74.4 g of 4-fluorobenzaldehyde, 1 ml of Aliquat 336, 750 ml of dimethylsulfoxide, and 82.8 g of anhydrous potassium carbonate.

-

The reaction mixture is heated to 95 °C and maintained at this temperature for three days.

-

After the reaction is complete, the mixture is cooled to room temperature and then poured into 3 liters of ice water.

-

The resulting solid precipitate is collected by filtration.

-

The collected solid is washed with water and then dried under a vacuum.

-

The crude product is purified by recrystallization from toluene.

Yield and Purity:

The final product is obtained as a solid with a melting point of 115-118 °C.[5] Purity is typically assessed by the melting point range and chromatographic techniques, with suppliers often quoting purities of 95% or higher.[2][6]

Spectral Data

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the biological activity or the involvement of 4-(4-Hydroxypiperidin-1-yl)benzaldehyde in any signaling pathways. However, the 4-aminopiperidine moiety is a common scaffold in the design of various biologically active molecules, including potential anticancer agents that target thymidylate synthase.[7] This suggests that derivatives of 4-(4-Hydroxypiperidin-1-yl)benzaldehyde could be of interest in drug discovery programs.

Visualizations

To aid in the conceptualization of the synthesis and potential applications of this compound, the following diagrams are provided.

Caption: Synthetic workflow for 4-(4-Hydroxypiperidin-1-yl)benzaldehyde.

Caption: Logical relationship of the compound to its properties and potential applications.

References

- 1. PubChemLite - 4-(4-hydroxypiperidin-1-yl)benzaldehyde (C12H15NO2) [pubchemlite.lcsb.uni.lu]

- 2. 4-(4-Hydroxypiperidin-1-yl)benzaldehyde – Biotuva Life Sciences [biotuva.com]

- 3. pschemicals.com [pschemicals.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. prepchem.com [prepchem.com]

- 6. 4-(4-Hydroxypiperidin-1-yl)benzaldehyde [synhet.com]

- 7. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(4-Hydroxypiperidin-1-yl)benzaldehyde

This technical guide provides a comprehensive overview of the chemical structure and molecular properties of 4-(4-Hydroxypiperidin-1-yl)benzaldehyde, a compound of interest to researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Properties

4-(4-Hydroxypiperidin-1-yl)benzaldehyde is a substituted aromatic aldehyde. Its structure consists of a benzaldehyde moiety where the hydrogen at the para position is substituted by a 1-(4-hydroxypiperidinyl) group. This compound is also known by its synonym, 4-(4-Hydroxy-1-piperidyl)benzaldehyde.[1] The presence of both a hydroxyl group and an aldehyde group, along with the tertiary amine within the piperidine ring, makes it a versatile building block in medicinal chemistry and organic synthesis.

Quantitative Data Summary

The key quantitative physicochemical properties of 4-(4-Hydroxypiperidin-1-yl)benzaldehyde are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO₂ | [1][2][3][4] |

| Molecular Weight | 205.25 g/mol | [2][4] |

| Monoisotopic Mass | 205.110278721 Da | [3][4] |

| CAS Number | 79421-44-6 | [1][2][5][6] |

| XLogP3-AA (Predicted) | 1.4 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 2 | [4] |

| Topological Polar Surface Area | 40.5 Ų | [4] |

Structural Representation

The two-dimensional chemical structure of 4-(4-Hydroxypiperidin-1-yl)benzaldehyde is depicted in the diagram below. This visualization clarifies the connectivity of the atoms and the arrangement of the functional groups within the molecule.

Caption: 2D structure of 4-(4-Hydroxypiperidin-1-yl)benzaldehyde.

Experimental Protocols

A general procedure for a similar reaction, the synthesis of 4-(piperidin-1-yl)benzaldehyde, involves reacting p-fluorobenzaldehyde with hexahydropyridine in the presence of anhydrous potassium carbonate in DMF. While this provides a potential synthetic route, the specific reaction conditions, purification methods, and analytical characterization for 4-(4-Hydroxypiperidin-1-yl)benzaldehyde would need to be optimized and validated in a laboratory setting.

For analytical characterization, standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be employed to confirm the structure and purity of the synthesized compound. High-Performance Liquid Chromatography (HPLC) is often used to determine the purity of the final product.[6]

References

- 1. pschemicals.com [pschemicals.com]

- 2. 4-(4-Hydroxypiperidin-1-yl)benzaldehyde – Biotuva Life Sciences [biotuva.com]

- 3. PubChemLite - 4-(4-hydroxypiperidin-1-yl)benzaldehyde (C12H15NO2) [pubchemlite.lcsb.uni.lu]

- 4. Page loading... [guidechem.com]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. 4-(4-Hydroxypiperidin-1-yl)benzaldehyde [synhet.com]

A Comprehensive Technical Guide to the Spectral Analysis of 4-(4-Hydroxypiperidin-1-yl)benzaldehyde

This technical guide provides an in-depth overview of the spectral data for 4-(4-hydroxypiperidin-1-yl)benzaldehyde, a key intermediate in pharmaceutical research and development. The document is intended for researchers, scientists, and drug development professionals, offering a structured presentation of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data. Detailed experimental protocols and a visual workflow for spectral analysis are also included to facilitate a comprehensive understanding of the characterization of this compound.

Spectral Data Summary

Table 1: Mass Spectrometry Data

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 206.1176[1] |

| [M+Na]⁺ | 228.0995[1] |

| [M-H]⁻ | 204.1030[1] |

| [M+NH₄]⁺ | 223.1441[1] |

| [M+K]⁺ | 244.0734[1] |

| [M]⁺ | 205.1097[1] |

Data obtained from predicted values.

Table 2: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.8 | s | 1H | Aldehyde (-CHO) |

| ~7.8 | d | 2H | Aromatic (ortho to CHO) |

| ~7.0 | d | 2H | Aromatic (ortho to Piperidine) |

| ~3.9 | m | 1H | -CH-OH (Piperidine) |

| ~3.6 | m | 2H | -NCH₂- (Piperidine, equatorial) |

| ~3.1 | m | 2H | -NCH₂- (Piperidine, axial) |

| ~1.9 | m | 2H | -CH₂- (Piperidine) |

| ~1.6 | m | 2H | -CH₂- (Piperidine) |

| ~1.5 | s | 1H | -OH |

Note: These are predicted chemical shifts based on the structure. Actual experimental values may vary.

Table 3: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~190 | Aldehyde C=O |

| ~155 | Aromatic C-N |

| ~132 | Aromatic C-CHO |

| ~130 | Aromatic CH (ortho to CHO) |

| ~115 | Aromatic CH (ortho to Piperidine) |

| ~67 | Piperidine C-OH |

| ~48 | Piperidine C-N |

| ~34 | Piperidine CH₂ |

Note: These are predicted chemical shifts based on the structure. Actual experimental values may vary.

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 (broad) | O-H stretch (alcohol) |

| 3100-3000 | C-H stretch (aromatic) |

| 2950-2850 | C-H stretch (aliphatic) |

| 2850-2750 | C-H stretch (aldehyde)[2][3][4] |

| ~1700 | C=O stretch (aldehyde)[2][3][4] |

| 1600-1450 | C=C stretch (aromatic ring)[2] |

| ~1250 | C-N stretch (aromatic amine) |

| ~1100 | C-O stretch (alcohol) |

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-25 mg of 4-(4-hydroxypiperidin-1-yl)benzaldehyde is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. The solution must be free of particulate matter, which can be ensured by filtering the sample through a glass wool plug into the NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer.

-

¹H NMR Acquisition: The instrument is tuned and shimmed to the deuterium lock signal of the solvent. A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used for the ¹³C NMR spectrum. A wider spectral width (around 250 ppm) is necessary. Due to the lower natural abundance of ¹³C, a greater number of scans (typically 1024 or more) and a longer relaxation delay may be required.[5]

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as methanol or acetonitrile, typically at a concentration of 1-10 µg/mL.

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.[6]

-

Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.[7][8] The ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) are optimized to achieve stable ionization and maximal signal intensity. Mass spectra are acquired in both positive and negative ion modes over a mass range that includes the expected molecular ion (e.g., m/z 100-500).

-

Data Analysis: The resulting mass spectra are analyzed to identify the molecular ion peak ([M+H]⁺, [M-H]⁻, etc.) and to determine its accurate mass. This allows for the confirmation of the elemental composition.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, a small amount of 4-(4-hydroxypiperidin-1-yl)benzaldehyde is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[9] Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for data acquisition.

-

Data Acquisition: A background spectrum of the empty ATR crystal or a blank KBr pellet is recorded. The sample spectrum is then collected over a typical range of 4000-400 cm⁻¹.[9] A sufficient number of scans (e.g., 16-32) are co-added to obtain a high-quality spectrum.

-

Data Analysis: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. The characteristic absorption bands are identified and assigned to the corresponding functional groups within the molecule.[2]

Workflow Visualization

The following diagram illustrates the general workflow for the spectral characterization of a chemical compound.

References

- 1. PubChemLite - 4-(4-hydroxypiperidin-1-yl)benzaldehyde (C12H15NO2) [pubchemlite.lcsb.uni.lu]

- 2. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Therapeutic Potential of 4-(4-Hydroxypiperidin-1-yl)benzaldehyde Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor in medicinal chemistry. The 4-(4-hydroxypiperidin-1-yl)benzaldehyde scaffold presents a promising starting point for the development of new drugs due to its synthetic tractability and the diverse biological activities associated with its potential derivatives. This technical guide provides an in-depth overview of the potential biological activities of these derivatives, detailed experimental methodologies for their evaluation, and insights into the underlying signaling pathways.

The Core Scaffold: Synthesis and Derivatization Potential

The foundational molecule, 4-(4-hydroxypiperidin-1-yl)benzaldehyde, can be synthesized through a nucleophilic aromatic substitution reaction. A common method involves the reaction of 4-hydroxypiperidine with 4-fluorobenzaldehyde in the presence of a base such as potassium carbonate and a phase transfer catalyst like Aliquat 336 in a polar aprotic solvent like dimethyl sulfoxide (DMSO).[1]

The aldehyde functional group of this core scaffold is a versatile handle for a wide array of chemical modifications, allowing for the generation of diverse libraries of derivatives. Key derivatization strategies include the formation of:

-

Schiff Bases: Condensation of the aldehyde with various primary amines yields imines (Schiff bases), which are known to possess a broad spectrum of biological activities, including anticancer and antimicrobial effects.[2][3][4][5][6]

-

Chalcones: Claisen-Schmidt condensation of the benzaldehyde with different acetophenones results in chalcones. These α,β-unsaturated ketones are precursors to flavonoids and have demonstrated significant antimicrobial, anti-inflammatory, and anticancer properties.[7][8][9][10][11]

-

Hydrazones: Reaction of the aldehyde with hydrazides produces hydrazones, a class of compounds extensively studied for their enzyme inhibitory and antimicrobial activities.[12][13][14][15][16]

Potential Biological Activities and Quantitative Data

While specific biological data for derivatives of 4-(4-hydroxypiperidin-1-yl)benzaldehyde are not extensively reported in publicly available literature, the analysis of structurally related benzaldehyde derivatives provides valuable insights into their potential therapeutic applications. The following sections summarize the potential biological activities, supported by quantitative data from analogous compounds.

Anticancer Activity

Schiff bases and other derivatives of substituted benzaldehydes have demonstrated significant cytotoxicity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Table 1: Cytotoxicity of Structurally Related Schiff Base Derivatives against Cancer Cell Lines

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Schiff Base | 5-(diethylamino)-2-((2,6-diethylphenylimino)methyl)phenol | HeLa | 10.2 | [2] |

| Schiff Base | 5-(diethylamino)-2-((2,6-diethylphenylimino)methyl)phenol | MCF-7 | 12.5 | [2] |

| Schiff Base | 2-((3-chlorophenylimino)methyl)-5-(diethylamino)phenol | HeLa | 25.3 | [2] |

| Schiff Base | 2-((3-chlorophenylimino)methyl)-5-(diethylamino)phenol | MCF-7 | 30.1 | [2] |

| Schiff Base | (Z)-4-((4-(diethylamino)benzylidene)amino)-N-(3,4-dimethylisoxazol-5-yl)benzenesulfonamide | HepG2 | 41.19 | [4] |

| Schiff Base | (Z)-4-((4-(diethylamino)benzylidene)amino)-N-(3,4-dimethylisoxazol-5-yl)benzenesulfonamide | PC-3 | 58.81 | [4] |

| Schiff Base | (Z)-4-((4-(dimethylamino)benzylidene) amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide | MCF-7 | 84.90 | [4] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Chalcones and Schiff bases derived from substituted benzaldehydes have shown promising activity against a range of bacteria and fungi.

Table 2: Antimicrobial Activity of Structurally Related Chalcone and Schiff Base Derivatives

| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |

| Chalcone | 1-(4-bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one | Escherichia coli | >150 | [10] |

| Chalcone | 1-(4-bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one | Staphylococcus aureus | >150 | [10] |

| Chalcone | 1-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one | Acinetobacter baumannii | <25 | [10] |

| Chalcone | 1-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one | Streptococcus pyogenes | <25 | [10] |

| 1,4-Dihydropyridine (from Chalcone) | Compound 8c (with polar groups) | Candida albicans | 12.5 | [9] |

| 1,4-Dihydropyridine (from Chalcone) | Compound 8c (with polar groups) | Staphylococcus aureus | 12.5 | [9] |

Enzyme Inhibitory Activity

Hydrazone derivatives of benzaldehydes have been identified as potent inhibitors of various enzymes, including cholinesterases and monoamine oxidases (MAO), which are important targets in neurodegenerative diseases.

Table 3: Enzyme Inhibitory Activity of Structurally Related Hydrazone Derivatives

| Compound Class | Derivative | Enzyme | IC50 (µM) | Reference |

| Hydrazone | Compound F111 | Butyrylcholinesterase (BChE) | 4.27 | [12] |

| Hydrazone | Compound 2a | hMAO-A | 0.342 | [13] |

| Hydrazone | Compound 2b | hMAO-A | 0.028 | [13] |

| Hydrazone | Compound 8 | α-amylase | 30.21 | [16] |

| Hydrazone | Compound 8 | α-glucosidase | 38.06 | [16] |

| Hydrazone | Compound 10 | α-amylase | 34.49 | [16] |

| Hydrazone | Compound 10 | α-glucosidase | 40.44 | [16] |

Experimental Protocols

Synthesis of 4-(4-Hydroxypiperidin-1-yl)benzaldehyde

A detailed protocol for the synthesis of the core molecule is as follows[1]:

-

Charge a 2-liter three-necked flask, equipped with a mechanical stirrer, thermometer, and condenser, with 180 g of 4-hydroxypiperidine, 74.4 g of 4-fluorobenzaldehyde, 1 ml of Aliquat 336, 750 ml of dimethylsulfoxide, and 82.8 g of anhydrous potassium carbonate.

-

Heat the mixture at 95°C for three days.

-

Cool the reaction mixture and pour it into 3 liters of ice water.

-

Filter the resulting solid precipitate, wash it with water, and dry it under a vacuum.

-

Recrystallize the crude product from toluene to obtain the purified 4-(4-hydroxypiperidin-1-yl)benzaldehyde.

General Procedure for Schiff Base Synthesis

-

Dissolve the 4-(4-hydroxypiperidin-1-yl)benzaldehyde in a suitable solvent such as ethanol.

-

Add an equimolar amount of the desired primary amine.

-

Add a catalytic amount of an acid (e.g., glacial acetic acid).

-

Reflux the mixture for a specified period, monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to allow the Schiff base product to precipitate.

-

Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent.

General Procedure for Chalcone Synthesis (Claisen-Schmidt Condensation)

-

Dissolve 4-(4-hydroxypiperidin-1-yl)benzaldehyde and an appropriate acetophenone in ethanol.

-

Add a catalytic amount of a strong base (e.g., NaOH or KOH) to the solution.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into crushed ice and acidify with dilute HCl.

-

Filter the precipitated chalcone, wash with water, and recrystallize from a suitable solvent.

In Vitro Cytotoxicity Evaluation (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound.

-

Preparation of Inoculum: Prepare a bacterial or fungal suspension and adjust its turbidity to match a 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing an appropriate growth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualization of Relevant Signaling Pathways

The biological activities of many therapeutic agents are mediated through their interaction with specific cellular signaling pathways. For anticancer agents, the p38 MAPK and VEGFR-2 signaling pathways are often implicated.

p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. Its dysregulation is often associated with cancer.

Caption: The p38 MAPK signaling cascade.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling Pathway

VEGFR-2 signaling is a critical pathway in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

Caption: Key pathways in VEGFR-2 signaling.

Conclusion

The 4-(4-hydroxypiperidin-1-yl)benzaldehyde scaffold holds considerable promise for the development of novel therapeutic agents. Its facile synthesis and the reactivity of the aldehyde group allow for the creation of a wide range of derivatives, including Schiff bases, chalcones, and hydrazones. Based on the biological activities of structurally related compounds, these derivatives are anticipated to exhibit potent anticancer, antimicrobial, and enzyme inhibitory properties. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this versatile chemical scaffold. Further investigation into the synthesis and biological evaluation of direct derivatives is warranted to fully elucidate their structure-activity relationships and mechanisms of action.

References

- 1. prepchem.com [prepchem.com]

- 2. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. idosi.org [idosi.org]

- 7. Synthesis and antimicrobial activity of novel chalcone derivative [wisdomlib.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. gpub.org [gpub.org]

- 11. nveo.org [nveo.org]

- 12. A Series of New Hydrazone Derivatives: Synthesis, Molecular Docking and Anticholinesterase Activity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [PDF] Antibacterial and Enzyme Inhibition Study of Hydrazone Derivatives Bearing 1, 3, 4- Oxadiazole | Semantic Scholar [semanticscholar.org]

- 15. Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, their biological activities, and molecular modeling studies on enzyme inhibition activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, Antidiabetic Activity and In Silico Studies of New Hydrazone Derivatives Derived from Acetohexamide - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 4-(4-Hydroxypiperidin-1-yl)benzaldehyde in Modern Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Hydroxypiperidin-1-yl)benzaldehyde is a key bifunctional molecule that has emerged as a critical starting material and intermediate in the synthesis of a diverse array of pharmacologically active compounds. Its unique structure, featuring a reactive aldehyde group and a hydroxylated piperidine moiety, allows for versatile chemical modifications, making it a valuable building block in the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 4-(4-Hydroxypiperidin-1-yl)benzaldehyde, with a focus on its role in the production of prominent drugs such as the antihistamine Bilastine and the anticancer agent Ceritinib.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of 4-(4-Hydroxypiperidin-1-yl)benzaldehyde is essential for its effective utilization in synthesis and for quality control purposes. The following tables summarize key data for this intermediate.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₅NO₂ | [1] |

| Molecular Weight | 205.25 g/mol | [2] |

| CAS Number | 79421-44-6 | [3] |

| Appearance | Solid | - |

| Melting Point | 115-118 °C | - |

| Purity (typical) | ≥95% | [2] |

| Storage | 2-8°C under inert atmosphere | [2] |

| Spectroscopic Data | Description |

| ¹H NMR (400 MHz, CDCl₃) | Expected signals include those for the aldehyde proton (~9.8 ppm), aromatic protons on the benzaldehyde ring (two doublets, ~7.8 and ~6.9 ppm), and protons of the piperidine ring and its hydroxyl group. |

| ¹³C NMR (100 MHz, CDCl₃) | Expected signals include the aldehyde carbon (~190 ppm), aromatic carbons, and aliphatic carbons of the piperidine ring. |

| IR (KBr, cm⁻¹) | Characteristic peaks are expected for the hydroxyl (O-H stretch, ~3300-3400 cm⁻¹), aldehyde (C=O stretch, ~1670-1690 cm⁻¹), and aromatic C-H and C=C bonds. |

| Mass Spectrometry (ESI-MS) | Expected [M+H]⁺ ion at m/z 206.1176.[1] |

Experimental Protocols

Synthesis of 4-(4-Hydroxypiperidin-1-yl)benzaldehyde

A common and efficient method for the synthesis of 4-(4-Hydroxypiperidin-1-yl)benzaldehyde is the nucleophilic aromatic substitution of 4-fluorobenzaldehyde with 4-hydroxypiperidine.

Materials:

-

4-Fluorobenzaldehyde

-

4-Hydroxypiperidine

-

Potassium carbonate (anhydrous)

-

Dimethyl sulfoxide (DMSO)

-

Aliquat 336 (phase-transfer catalyst)

-

Toluene

-

Deionized water

Procedure:

-

To a round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer, add 4-hydroxypiperidine (1.2 eq), 4-fluorobenzaldehyde (1.0 eq), and anhydrous potassium carbonate (1.2 eq).

-

Add dimethyl sulfoxide (DMSO) as the solvent and a catalytic amount of Aliquat 336.

-

Heat the reaction mixture to 90-100°C and maintain for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

-

A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with deionized water.

-

Dry the crude product under vacuum.

-

Recrystallize the crude product from a suitable solvent, such as toluene, to yield pure 4-(4-Hydroxypiperidin-1-yl)benzaldehyde.

Quality Control: High-Performance Liquid Chromatography (HPLC)

Purity analysis of the synthesized 4-(4-Hydroxypiperidin-1-yl)benzaldehyde can be performed using reverse-phase HPLC. While a specific method for this compound is not widely published, a general method can be adapted from protocols for similar benzaldehyde derivatives.[11][12][13][14][15]

HPLC System and Conditions (General Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable modifier).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

This method should be optimized and validated for the specific analysis of 4-(4-Hydroxypiperidin-1-yl)benzaldehyde and its potential impurities.

Application in Pharmaceutical Synthesis

The utility of 4-(4-Hydroxypiperidin-1-yl)benzaldehyde as a pharmaceutical intermediate is exemplified in the synthesis of Bilastine and Ceritinib.

Synthesis of Bilastine (Antihistamine)

Bilastine is a second-generation antihistamine that acts as a selective histamine H1 receptor inverse agonist.[16][17] The synthesis of Bilastine can utilize a derivative of 4-(4-Hydroxypiperidin-1-yl)benzaldehyde. The aldehyde group can be used as a handle for further chemical transformations to build the final drug molecule.

Illustrative Synthetic Step:

One of the key steps in a reported synthesis of Bilastine involves the reductive amination of a benzaldehyde derivative with a piperidine-containing fragment. The aldehyde functionality of 4-(4-Hydroxypiperidin-1-yl)benzaldehyde is crucial for this transformation.

Synthesis of Ceritinib (ALK Inhibitor)

Ceritinib is a potent anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[18][19][20] The synthesis of Ceritinib involves the coupling of a pyrimidine core with a substituted aniline. 4-(4-Hydroxypiperidin-1-yl)benzaldehyde can serve as a precursor to the substituted aniline portion of the molecule.

Signaling Pathways and Logical Relationships

The pharmacological effects of drugs synthesized from 4-(4-Hydroxypiperidin-1-yl)benzaldehyde are mediated through their interaction with specific biological pathways.

Synthesis Pathway of 4-(4-Hydroxypiperidin-1-yl)benzaldehyde

Caption: Synthesis of the target intermediate.

Role as an Intermediate in Drug Synthesis

References

- 1. PubChemLite - 4-(4-hydroxypiperidin-1-yl)benzaldehyde (C12H15NO2) [pubchemlite.lcsb.uni.lu]

- 2. 4-(4-Hydroxypiperidin-1-yl)benzaldehyde – Biotuva Life Sciences [biotuva.com]

- 3. 4-(4-Hydroxypiperidin-1-yl)benzaldehyde [synhet.com]

- 4. 4-Hydroxybenzaldehyde | C7H6O2 | CID 126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. 4-Hydroxybenzaldehyde(123-08-0) 1H NMR spectrum [chemicalbook.com]

- 7. Benzaldehyde, 4-hydroxy-3,5-dimethoxy- [webbook.nist.gov]

- 8. Benzaldehyde, 4-hydroxy- [webbook.nist.gov]

- 9. Benzaldehyde, 4-hydroxy- [webbook.nist.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. lcms.cz [lcms.cz]

- 15. CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography - Google Patents [patents.google.com]

- 16. Bilastine - Novel anti histamine drug for allergic rhinitis - IP Indian J Immunol Respir Med [ijirm.org]

- 17. Elucidation of Inverse Agonist Activity of Bilastine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. What is the mechanism of Ceritinib? [synapse.patsnap.com]

- 19. Profile of ceritinib in the treatment of ALK+ metastatic non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ClinPGx [clinpgx.org]

Investigating 4-(4-Hydroxypiperidin-1-yl)benzaldehyde in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Hydroxypiperidin-1-yl)benzaldehyde is a versatile bifunctional molecule that has garnered significant interest in medicinal chemistry. Its unique structure, combining a reactive aldehyde group with a 4-hydroxypiperidine moiety, makes it a valuable building block for the synthesis of a diverse range of compounds with therapeutic potential. This technical guide explores the synthesis, applications, and biological significance of 4-(4-Hydroxypiperidin-1-yl)benzaldehyde, with a particular focus on its role in the development of kinase inhibitors. Detailed experimental protocols for the synthesis of the core molecule and the biological evaluation of its derivatives are provided, alongside a comprehensive overview of the relevant signaling pathways.

Introduction

The piperidine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates. The 4-hydroxypiperidine motif, in particular, is recognized for its ability to improve physicochemical properties such as solubility and to form key hydrogen bond interactions with biological targets. When incorporated into a benzaldehyde structure, as in 4-(4-Hydroxypiperidin-1-yl)benzaldehyde, it provides a readily available starting material for the synthesis of complex molecules. The aldehyde functional group serves as a versatile handle for a variety of chemical transformations, including reductive amination, condensation reactions, and the formation of heterocyclic systems. This guide will delve into the utility of this compound, with a specific focus on its application in the development of p38 MAP kinase inhibitors, a class of drugs with potential in treating inflammatory diseases and cancer.

Synthesis of 4-(4-Hydroxypiperidin-1-yl)benzaldehyde

The synthesis of 4-(4-Hydroxypiperidin-1-yl)benzaldehyde is typically achieved through a nucleophilic aromatic substitution reaction between 4-fluorobenzaldehyde and 4-hydroxypiperidine.

Experimental Protocol: Synthesis of 4-(4-Hydroxypiperidin-1-yl)benzaldehyde[1]

Materials:

-

4-Hydroxypiperidine (180 g)

-

4-Fluorobenzaldehyde (74.4 g)

-

Aliquat 336 (1 ml)

-

Dimethylsulfoxide (DMSO) (750 ml)

-

Anhydrous potassium carbonate (82.8 g)

-

Toluene

-

Ice water

Procedure:

-

A 2-liter three-necked flask is equipped with a mechanical stirrer, thermometer, and condenser.

-

The flask is charged with 180 g of 4-hydroxypiperidine, 74.4 g of 4-fluorobenzaldehyde, 1 ml of Aliquat 336, 750 ml of dimethylsulfoxide, and 82.8 g of anhydrous potassium carbonate.

-

The reaction mixture is heated to 95°C for three days.

-

After cooling, the product mixture is poured into 3 liters of ice water.

-

The resulting solid precipitate is collected by filtration, washed with water, and dried under vacuum.

-

The crude product is recrystallized from toluene to yield 4-(4-Hydroxypiperidin-1-yl)benzaldehyde.

-

The melting point of the recrystallized product is 115°-118° C.[1]

Application in the Development of p38 MAP Kinase Inhibitors

The 4-hydroxypiperidine moiety has been identified as a key pharmacophore for achieving high selectivity in p38 MAP kinase inhibitors, while avoiding off-target effects such as COX-1 inhibition.[2] The p38 MAP kinase signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and stress, making it a prime target for therapeutic intervention in a range of diseases.

The p38 MAP Kinase Signaling Pathway

The p38 MAP kinase pathway is a three-tiered kinase cascade involving a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and the p38 MAP kinase itself. Activation of this pathway by various extracellular stimuli leads to the phosphorylation of downstream substrates, including other kinases and transcription factors, which in turn regulate the expression of genes involved in inflammation and apoptosis.

Synthesis of Pyridinyl-Heterocycle Inhibitors

4-(4-Hydroxypiperidin-1-yl)benzaldehyde serves as a key starting material for the synthesis of potent p38 MAP kinase inhibitors. The aldehyde group can be utilized to construct various heterocyclic cores, such as oxazoles, which are prevalent in this class of inhibitors.

Quantitative Data on p38 MAP Kinase Inhibitors

The following table summarizes the inhibitory activity of a selection of p38 MAP kinase inhibitors containing a piperidine or similar basic moiety, illustrating the structure-activity relationship (SAR) for this class of compounds.

| Compound ID | Core Structure | R Group on Piperidine Nitrogen | p38α IC50 (nM) | Cellular Activity (e.g., TNF-α release IC50, nM) |

| SB 203580 | Pyridinylimidazole | H | 50 | 50-100 |

| VX-745 | Pyridinylimidazole | Cyclopropyl | 11 | 22 |

| BIRB 796 | Pyrazolopyridine | N/A (allosteric) | 0.1 | 13 |

| Pyridinyloxazole 11 [2] | Pyridinyloxazole | (CH2)2OH | Not specified | ED50 = 10 mg/kg (in vivo, rat) |

| Compound A | Naphthyridinone | 4-aminopentamethyl | Potent | Potent |

| Compound B | Quinolinone | 4-aminopentamethyl | Potent | Potent |

Note: Data is compiled from various sources for illustrative purposes. Direct comparison requires standardized assay conditions.

Experimental Protocols for Biological Evaluation

In Vitro p38 MAP Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Materials:

-

Purified recombinant p38α kinase

-

ATF2 (substrate)

-

ATP

-

Test compounds (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

-

Plate-reading luminometer

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).

-

Prepare a master mix containing p38α kinase and ATF2 substrate in kinase reaction buffer. Add 2 µL of this master mix to each well.

-

Initiate the kinase reaction by adding 2 µL of ATP solution to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate-reading luminometer.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on cell viability.

Materials:

-

Human cancer cell line (e.g., HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and evaluation of kinase inhibitors derived from 4-(4-Hydroxypiperidin-1-yl)benzaldehyde.

Conclusion

4-(4-Hydroxypiperidin-1-yl)benzaldehyde is a valuable and versatile starting material in medicinal chemistry. Its utility in the synthesis of potent and selective p38 MAP kinase inhibitors highlights its importance as a source of the key 4-hydroxypiperidine pharmacophore. The synthetic accessibility of the core molecule, combined with the extensive possibilities for chemical modification of the aldehyde group, ensures its continued relevance in the design and development of novel therapeutic agents. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this important chemical entity.

References

Unlocking the Anticancer Potential of 4-(4-Hydroxypiperidin-1-yl)benzaldehyde Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds have emerged as a particularly fruitful area of investigation. This technical guide delves into the anticancer potential of a specific class of compounds: 4-(4-hydroxypiperidin-1-yl)benzaldehyde derivatives. While direct research on this exact scaffold is limited, this document synthesizes findings from structurally related benzaldehyde and piperidine derivatives to provide a comprehensive overview of their potential, methodologies for their evaluation, and insights into their mechanisms of action. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring this promising chemical space.

Quantitative Anticancer Activity

The cytotoxic potential of novel compounds is a primary determinant of their therapeutic promise. The following tables summarize the in vitro anticancer activity of various benzaldehyde and piperidine derivatives, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells). This data, gathered from multiple studies, provides a comparative look at the efficacy of these compounds against a range of human cancer cell lines.

Table 1: Anticancer Activity of Benzyloxybenzaldehyde Derivatives against HL-60 Cells

| Compound | Structure | IC50 (µM) |

| 2-(benzyloxy)benzaldehyde (17) | Benzaldehyde with a benzyloxy group at position 2 | Significant activity at 1-10 µM |

| 2-(benzyloxy)-4-methoxybenzaldehyde (26) | Benzaldehyde with a benzyloxy group at position 2 and a methoxy group at position 4 | Significant activity at 1-10 µM |

| 2-(benzyloxy)-5-methoxybenzaldehyde (27) | Benzaldehyde with a benzyloxy group at position 2 and a methoxy group at position 5 | Significant activity at 1-10 µM |

| 2-(benzyloxy)-5-chlorobenzaldehyde (28) | Benzaldehyde with a benzyloxy group at position 2 and a chloro group at position 5 | Significant activity at 1-10 µM |

| 2-[(3-methoxybenzyl)oxy]benzaldehyde (29) | Benzaldehyde with a 3-methoxybenzyloxy group at position 2 | Most potent in the series |

| 2-[(2-chlorobenzyl)oxy]benzaldehyde (30) | Benzaldehyde with a 2-chlorobenzyloxy group at position 2 | Significant activity at 1-10 µM |

| 2-[(4-chlorobenzyl)oxy]benzaldehyde (31) | Benzaldehyde with a 4-chlorobenzyloxy group at position 2 | Significant activity at 1-10 µM |

Source: Data synthesized from research on benzyloxybenzaldehyde derivatives against the HL-60 cell line.[1]

Table 2: Cytotoxic Activity of Pyrimidine-4-amino Piperidine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

| 5h | SW480 (colorectal cancer) | 15.70 ± 0.28 |

| MCF-7 (breast cancer) | 16.50 ± 4.90 | |

| 5b | MCF-7 (breast cancer) | 14.15 |

| SW480 (colorectal cancer) | 31.75 | |

| Cisplatin (Control) | Not specified | - |

| 5-Fluorouracil (Control) | Not specified | - |

Source: Data from a study on novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives.[2]

Key Experimental Protocols

Reproducibility is a fundamental tenet of scientific research. This section provides detailed methodologies for key in vitro assays commonly used to assess the anticancer potential of novel chemical entities.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[3][4]

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well. Incubate for 24 hours to allow for cell attachment.[3][5]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds. A vehicle control (e.g., DMSO) should be included. Incubate for a specified period (e.g., 24, 48, or 72 hours).[3]

-

MTT Addition: Following the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[3]

-

Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[5]

Cell Cycle Analysis by Flow Cytometry

This technique determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[3] Propidium iodide (PI) is a fluorescent intercalating agent used to stain DNA.

Procedure:

-

Cell Treatment and Harvesting: Treat cells with the test compounds for a designated time. Subsequently, harvest the cells and wash them with PBS.[3]

-

Fixation: Fix the cells in cold 70% ethanol while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.[3]

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to remove RNA and ensure only DNA is stained).[3]

-

Incubation: Incubate the cells in the staining solution in the dark for 30 minutes at room temperature.[3]

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which a compound exerts its anticancer effects is crucial for its development as a therapeutic agent. Research on related benzaldehyde and piperidine derivatives suggests several potential signaling pathways that could be modulated by 4-(4-hydroxypiperidin-1-yl)benzaldehyde derivatives.

Piperidine and its derivatives have been shown to influence several critical signaling pathways involved in cancer progression, including STAT-3, NF-κB, and PI3K/Akt.[6][7] These pathways regulate processes such as cell proliferation, survival, and migration.[7] Furthermore, some benzaldehyde derivatives have been found to induce apoptosis (programmed cell death) and cause cell cycle arrest, often at the G2/M phase.[1] A potential mechanism involves the disruption of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[1]

The following diagrams illustrate a generalized experimental workflow for anticancer drug screening and a simplified representation of an apoptotic signaling pathway that may be targeted by these compounds.

Anticancer Drug Screening Workflow.

Apoptotic Signaling Pathway.

Conclusion and Future Directions

The exploration of 4-(4-hydroxypiperidin-1-yl)benzaldehyde derivatives and their analogues represents a promising frontier in the development of novel anticancer therapeutics. The data synthesized in this guide from related chemical scaffolds indicate that these compounds possess the potential for significant cytotoxic activity against various cancer cell lines. The established protocols for in vitro evaluation provide a clear roadmap for researchers to systematically assess the efficacy and mechanisms of action of newly synthesized derivatives.

Future research should focus on the synthesis and screening of a focused library of 4-(4-hydroxypiperidin-1-yl)benzaldehyde derivatives to establish a clear structure-activity relationship (SAR). Elucidating the specific molecular targets and signaling pathways modulated by the most potent compounds will be critical for their advancement as clinical candidates. Furthermore, in vivo studies using animal models will be necessary to evaluate their therapeutic efficacy, pharmacokinetic properties, and safety profiles. The insights provided in this technical guide are intended to catalyze further investigation into this promising class of molecules, with the ultimate goal of translating basic research into life-saving cancer therapies.

References

- 1. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Screening 4-Hydroxypiperidine Derivatives for Analgesic Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and key considerations for screening 4-hydroxypiperidine derivatives for analgesic activity. The 4-hydroxypiperidine scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous centrally acting analgesics. This document outlines the critical experimental protocols, underlying signaling pathways, and data interpretation necessary for the effective evaluation of these compounds.

Introduction to 4-Hydroxypiperidine Derivatives as Analgesics

The piperidine ring is a fundamental structural motif in a vast number of natural alkaloids and synthetic pharmaceuticals, including many potent analgesics. The incorporation of a hydroxyl group at the 4-position can significantly influence the pharmacological properties of these molecules, affecting their polarity, ability to form hydrogen bonds, and interaction with biological targets. Notably, many 4-hydroxypiperidine derivatives exert their analgesic effects through modulation of the opioid system, particularly by acting as agonists at μ-opioid receptors (MOR), which are G-protein coupled receptors (GPCRs) critically involved in pain perception. The exploration of novel derivatives of this scaffold continues to be a promising avenue for the discovery of new pain therapeutics with improved efficacy and safety profiles.

Preclinical Screening Workflow for Analgesic Activity

The preclinical screening of 4-hydroxypiperidine derivatives for analgesic potential follows a structured workflow. This process begins with the synthesis of the compounds, followed by a series of in vivo assays to assess their analgesic efficacy. The workflow is designed to identify promising lead candidates for further development.

Experimental Protocols for Analgesic Activity Assessment

Accurate and reproducible assessment of analgesic activity is paramount. The following are detailed protocols for standard in vivo models used to evaluate peripherally and centrally mediated analgesia.

Acetic Acid-Induced Writhing Test

This model is widely used to screen for peripheral analgesic activity. The intraperitoneal injection of acetic acid induces a characteristic writhing response, which is a manifestation of visceral pain.

Protocol:

-

Animal Model: Swiss albino mice (20-25 g) are typically used.

-

Acclimatization: Animals are allowed to acclimatize to the laboratory environment for at least one hour before the experiment.

-

Grouping: Animals are randomly divided into control, standard, and test groups (n=6-8 per group).

-

Drug Administration:

-

The control group receives the vehicle (e.g., normal saline with 0.5% Tween 80).

-

The standard group receives a known analgesic (e.g., Diclofenac sodium at 10 mg/kg, intraperitoneally).

-

Test groups receive the synthesized 4-hydroxypiperidine derivatives at various doses.

-

-

Induction of Writhing: Thirty minutes after drug administration, 0.6% (v/v) acetic acid solution is injected intraperitoneally at a volume of 10 mL/kg body weight.

-

Observation: Immediately after acetic acid injection, each mouse is placed in an individual observation chamber. After a 5-minute latency period, the number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a period of 15-20 minutes.

-

Data Analysis: The percentage inhibition of writhing is calculated using the following formula: % Inhibition = [ (Mean number of writhes in control group - Number of writhes in test group) / Mean number of writhes in control group ] x 100

Hot Plate Test

The hot plate test is a common method for assessing centrally mediated analgesia. It measures the reaction time of an animal to a thermal stimulus.

Protocol:

-

Apparatus: A hot plate analgesiometer with the surface temperature maintained at a constant 55 ± 0.5°C.

-

Animal Model: Mice or rats can be used.

-

Baseline Measurement: Before drug administration, the basal reaction time of each animal is determined by placing it on the hot plate and recording the time taken to show signs of nociception (e.g., licking of the hind paws or jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

-

Grouping and Drug Administration: Animals are grouped and administered the vehicle, a standard drug (e.g., Morphine at 5 mg/kg, subcutaneously), or test compounds as described for the writhing test.

-

Post-Treatment Measurement: The reaction time is measured again at specific time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes).

-

Data Analysis: The increase in latency to the thermal stimulus is indicative of analgesic activity. The results are often expressed as the mean reaction time ± SEM or as the percentage of the maximum possible effect (% MPE), calculated as: % MPE = [ (Post-treatment latency - Pre-treatment latency) / (Cut-off time - Pre-treatment latency) ] x 100

Tail-Flick Test

Similar to the hot plate test, the tail-flick test evaluates the central analgesic effects of compounds by measuring the latency of a spinal reflex to a thermal stimulus.

Protocol:

-

Apparatus: A tail-flick analgesiometer that focuses a beam of radiant heat on the animal's tail.

-

Animal Model: Rats are commonly used.

-

Baseline Measurement: The animal is gently restrained, and its tail is positioned over the radiant heat source. The time taken for the animal to flick its tail away from the heat is recorded as the baseline latency. A cut-off time (typically 10-15 seconds) is established.

-

Grouping and Drug Administration: Animals are grouped and treated with the vehicle, a standard drug (e.g., Pethidine or Morphine), or the test derivatives.[1]

-

Post-Treatment Measurement: The tail-flick latency is reassessed at various time points after drug administration.

-

Data Analysis: An increase in the tail-flick latency indicates an analgesic effect. The data is analyzed similarly to the hot plate test, often by comparing the post-treatment latencies to the baseline and control values.

Underlying Signaling Pathways

The analgesic effects of many 4-hydroxypiperidine derivatives are mediated through the activation of μ-opioid receptors, which are G-protein coupled receptors (GPCRs). Understanding this signaling cascade is crucial for mechanism-based drug design.

Opioid Receptor (GPCR) Signaling Cascade

Upon agonist binding, the μ-opioid receptor undergoes a conformational change, leading to the activation of an associated inhibitory G-protein (Gi/o). This initiates a cascade of intracellular events that ultimately results in a reduction in neuronal excitability and neurotransmitter release, producing analgesia.

Data Presentation and Interpretation

The systematic presentation of quantitative data is essential for comparing the analgesic efficacy of different derivatives and for establishing structure-activity relationships (SAR).

Analgesic Activity of Substituted Phenacyl Derivatives of 4-Hydroxypiperidine

The following table summarizes the analgesic activity of a series of substituted phenacyl derivatives of 4-hydroxypiperidine, as evaluated by the acetic acid-induced writhing test in mice.

| Compound | Substitution on Phenacyl Moiety | Dose (mg/kg) | % Protection against Writhing |

| 1 | H | 50 | Inactive |

| 2 | 4-Cl | 50 | 45.8 |

| 3 | 4-Br | 50 | 52.1 |

| 4 | 4-NO₂ | 50 | Inactive |

| 5 | 2,4-diCl | 50 | 58.3 |

| 6 | 4-OCH₃ | 50 | Inactive |

| Aspirin | - | 100 | 75.0 |

Data adapted from a study on substituted phenacyl derivatives of 4-hydroxypiperidine. The study noted that halogenated derivatives demonstrated some protection, while others were inactive. All tested derivatives were found to be inactive in the tail-flick test.[2]

Analgesic Activity of 4-(4'-chlorophenyl)-4-hydroxypiperidine Derivatives

A series of N-substituted derivatives of 4-(4'-chlorophenyl)-4-hydroxypiperidine were evaluated for their analgesic activity using the tail-flick test in rats.

| Compound | N-Substituent | Dose (mg/kg, i.m.) | Analgesic Activity (Tail-Flick Test) |

| 2 | Phenacyl | 50 | Significant |

| 3 | 4-Chlorophenacyl | 50 | Significant |

| 4 | 4-Methoxyphenacyl | 50 | Significant |

| 5 | 4-Nitrophenacyl | 50 | Significant |

| Pethidine | - | 50 | Significant |

Results from this study indicated that all tested derivatives exhibited significant analgesic activity at the tested dose.[1][3]

Structure-Activity Relationship (SAR) Considerations

The analgesic potency of 4-hydroxypiperidine derivatives is highly dependent on the nature and position of substituents on both the piperidine nitrogen and the aromatic ring.

Generally, the introduction of certain substituents on the phenacyl moiety, particularly halogens, can enhance analgesic activity in the writhing test.[2] The nature of the substituent on the piperidine nitrogen is also critical for activity, with aralkyl groups often conferring high potency. The exploration of these relationships is key to designing novel derivatives with optimized analgesic properties.

Conclusion

The screening of 4-hydroxypiperidine derivatives for analgesic activity is a multi-faceted process that requires a combination of synthetic chemistry, in vivo pharmacology, and an understanding of the underlying molecular mechanisms. The experimental protocols and signaling pathway information provided in this guide serve as a foundational resource for researchers in the field of analgesic drug discovery. The systematic collection and comparison of quantitative data, as demonstrated, are crucial for identifying promising lead compounds and advancing the development of new and effective pain therapies.

References

A Technical Guide to the Synthesis of Novel Tyrosinase Inhibitors Derived from 4-(4-Hydroxypiperidin-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive research and development program focused on the synthesis and evaluation of novel tyrosinase inhibitors derived from the core scaffold of 4-(4-hydroxypiperidin-1-yl)benzaldehyde. Tyrosinase is a critical enzyme in melanin biosynthesis, and its inhibition is a key strategy in the development of therapeutics for hyperpigmentation disorders and in cosmetic skin-lightening applications. While various benzaldehyde derivatives have been explored as tyrosinase inhibitors, the potential of compounds bearing a 4-(4-hydroxypiperidin-1-yl) substituent remains an untapped area of investigation. This document provides a detailed roadmap for the synthesis of the precursor molecule, proposes synthetic routes to three classes of potential inhibitors—chalcones, Schiff bases, and hydrazones—and furnishes established protocols for their enzymatic evaluation. The proposed research is supported by a review of existing literature on analogous compounds, with relevant quantitative data on their inhibitory activities compiled for comparative analysis.

Introduction

Melanin, the primary determinant of skin, hair, and eye color, is produced through a biochemical process known as melanogenesis. The dysregulation of this pathway can lead to hyperpigmentary disorders such as melasma, post-inflammatory hyperpigmentation, and solar lentigines. The central enzyme in melanogenesis is tyrosinase, a copper-containing monooxygenase. Tyrosinase catalyzes the initial and rate-limiting steps of melanin synthesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone. Consequently, the inhibition of tyrosinase is a primary focus for the development of depigmenting agents.

Benzaldehyde and its derivatives have been identified as a promising class of tyrosinase inhibitors. Their mechanism of action is often attributed to the formation of a Schiff base with primary amino groups within the enzyme, or through competitive or mixed-type inhibition by mimicking the substrate. This guide proposes the exploration of a novel set of tyrosinase inhibitors based on the 4-(4-hydroxypiperidin-1-yl)benzaldehyde scaffold. The introduction of the 4-hydroxypiperidin-1-yl moiety is hypothesized to enhance the drug-like properties of the resulting compounds and potentially improve their interaction with the tyrosinase active site through additional hydrogen bonding and favorable steric interactions.

This document serves as an in-depth technical guide for researchers and drug development professionals interested in pursuing this novel class of tyrosinase inhibitors. It provides a detailed synthetic protocol for the starting material, proposes the synthesis of three distinct classes of derivatives, and outlines the necessary experimental procedures for evaluating their inhibitory efficacy against mushroom tyrosinase.

Synthesis of the Core Scaffold: 4-(4-Hydroxypiperidin-1-yl)benzaldehyde

The foundational step in this research program is the synthesis of the core scaffold, 4-(4-hydroxypiperidin-1-yl)benzaldehyde. A reliable method for its preparation has been established and is detailed below.

Experimental Protocol: Synthesis of 4-(4-Hydroxypiperidin-1-yl)benzaldehyde

This protocol is adapted from established literature procedures for the nucleophilic aromatic substitution of 4-fluorobenzaldehyde.

Materials:

-

4-Hydroxypiperidine

-

4-Fluorobenzaldehyde

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Aliquat 336 (Phase Transfer Catalyst)

-

Dimethyl Sulfoxide (DMSO)

-

Toluene

-

Ice

-

Deionized Water

Equipment:

-

2 L three-necked round-bottom flask

-

Mechanical stirrer